(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Overview
Description
11-Hydroxy-Δ9-tetrahydrocannabinol, commonly referred to as (+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, is the main active metabolite of tetrahydrocannabinol (THC). It is formed in the body after Δ9-THC is consumed. This compound is known for its potent psychoactive effects, which are often more intense than those of its precursor, Δ9-THC .
Preparation Methods
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is primarily formed in the human body through the metabolism of Δ9-THC. When Δ9-THC is ingested, it is metabolized by the liver enzymes, particularly cytochrome P450 enzymes such as CYP2C9 and CYP3A4, into this compound Industrial production methods for (+/-)-11-Hydroxy-Delta9-THC solution, 1
Chemical Reactions Analysis
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material undergoes several chemical reactions, primarily involving oxidation and reduction. The compound is formed through the hydroxylation of Δ9-THC, which is an oxidation reaction. Further oxidation of this compound leads to the formation of 11-nor-9-carboxy-THC (THC-COOH), an inactive metabolite . Common reagents and conditions for these reactions include liver enzymes and the presence of oxygen.
Scientific Research Applications
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is studied for its potent psychoactive effects and its potential therapeutic benefits. Research has shown that this compound has a higher affinity for cannabinoid receptors in the brain compared to Δ9-THC, making it a subject of interest for understanding the effects of cannabis consumption . Additionally, its potential therapeutic applications include the management of chronic pain, nausea, and muscle spasticity .
Mechanism of Action
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, in the brain. It acts as a partial agonist at these receptors, with a significantly higher binding affinity compared to Δ9-THC . This higher affinity results in more intense psychoactive effects. The compound also inhibits the production of cyclic adenosine monophosphate (cAMP) in the brain, which contributes to its psychoactive properties .
Comparison with Similar Compounds
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is similar to other metabolites of THC, such as 11-nor-9-carboxy-THC (THC-COOH) and 11-Hydroxy-hexahydrocannabinol (11-OH-HHC). it is unique in its potency and psychoactive effects. While THC-COOH is an inactive metabolite, this compound is highly potent and contributes significantly to the overall effects of THC consumption . Other similar compounds include 11-Hydroxy-Delta-8-THC and 7-Hydroxycannabidiol .
Properties
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948995 | |
Record name | 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26108-40-7 | |
Record name | 11-Hydroxy-delta(9)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026108407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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